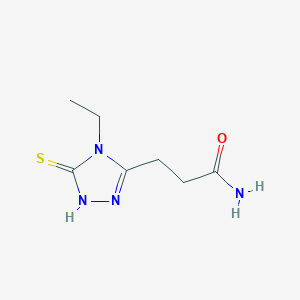
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide” is a chemical compound with the CAS Number: 854137-56-7 . It has a molecular weight of 200.26 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H12N4OS/c1-2-11-6(4-3-5(8)12)9-10-7(11)13/h2-4H2,1H3,(H2,8,12)(H,10,13) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point of 16-17 degrees Celsius . More detailed physical and chemical properties could not be found in the available data.科学的研究の応用
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide has been studied for its potential uses in various fields of science. In organic synthesis, this compound has been used as a catalyst for the synthesis of heterocyclic compounds. It has also been used as a drug delivery agent, due to its ability to form stable complexes with various drugs. Additionally, this compound has been studied for its potential use as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide is not yet fully understood. However, it is believed that the compound is able to interact with various proteins and enzymes in the body, leading to a variety of effects. For example, it has been found to interact with enzymes involved in the production of pro-inflammatory cytokines, leading to an anti-inflammatory effect. Additionally, this compound has been found to interact with enzymes involved in the metabolism of drugs, leading to increased drug absorption and enhanced drug delivery.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and anti-cancer activities. Additionally, this compound has been found to have immunomodulatory and antioxidant properties. Furthermore, this compound has been found to have neuroprotective effects, as well as potential anti-diabetic effects.
実験室実験の利点と制限
The use of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide in lab experiments has several advantages and limitations. One advantage of using this compound is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, this compound is highly versatile and can be used in a wide range of experiments. A limitation of using this compound is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound in different experiments. Additionally, this compound is a relatively new compound and has not yet been extensively studied, making it difficult to predict the long-term effects of the compound.
将来の方向性
There are a variety of potential future directions for 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide research. One potential direction is to further investigate the mechanism of action of this compound and its effects on various proteins and enzymes in the body. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as a drug delivery agent or as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to explore the potential applications of this compound in organic synthesis and other fields of science. Finally, further research could be done to investigate the long-term effects of this compound and its potential toxicity.
合成法
The synthesis of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide can be achieved through several methods. One method involves the reaction of 4-ethyl-5-sulfanyl-4H-1,2,4-triazole with propanamide in the presence of a base, such as potassium carbonate. This reaction produces this compound in high yields and is relatively simple compared to other synthesis methods. Another method involves the reaction of 4-ethyl-5-sulfanyl-4H-1,2,4-triazole with propanoyl chloride in the presence of a base, such as potassium carbonate. This reaction also produces this compound in high yields, but requires more manipulation of the reactants and reaction conditions.
Safety and Hazards
特性
IUPAC Name |
3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c1-2-11-6(4-3-5(8)12)9-10-7(11)13/h2-4H2,1H3,(H2,8,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGGBZTZPJQKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)
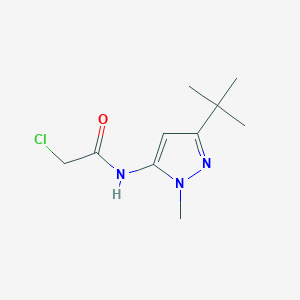
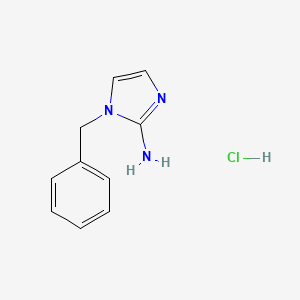


![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)
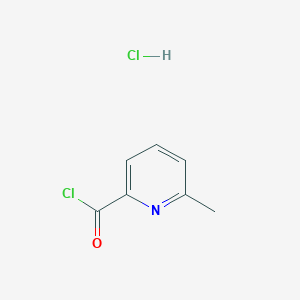
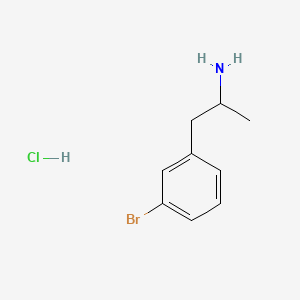
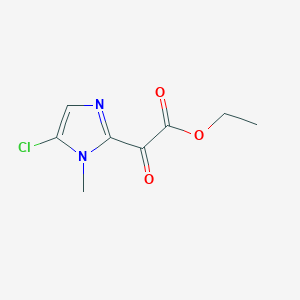
![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)
![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)
![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)